molecular formula C11H12ClNO2 B13182523 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13182523
M. Wt: 225.67 g/mol
InChI Key: DMNYWFBXSJRDIJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a chloro group at the second position and a hydroxy-methylazetidinyl group at the fourth position on the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 3-hydroxy-3-methylazetidine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.

    Reduction: 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: Lacks the hydroxy-methylazetidinyl group, making it less complex.

    4-Chlorobenzaldehyde: Has the chloro group at a different position, leading to different reactivity.

    2-Chloro-4-hydroxybenzaldehyde: Similar structure but lacks the azetidinyl group.

Uniqueness

2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of the hydroxy-methylazetidinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is an organic compound that features a unique combination of functional groups, including a chloro substituent and a hydroxyazetidine moiety. This structure suggests potential biological activity, particularly in medicinal chemistry. Recent research has focused on its interactions with biological targets, which could lead to therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C10H12ClN1O2\text{C}_{10}\text{H}_{12}\text{ClN}_{1}\text{O}_{2}

Structural Features:

  • Chloro Group: Enhances reactivity and may influence biological interactions.
  • Hydroxyazetidine Moiety: Potentially increases binding affinity to biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The hydroxyazetidine component is particularly relevant for enhancing binding affinity to specific receptors, which can influence various metabolic pathways. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on enzymes related to cell signaling and metabolism .

Anticancer Potential

Recent studies have investigated the anticancer properties of related compounds, suggesting that this compound could also exhibit similar effects. For instance, compounds with azetidine rings have shown promising results in inhibiting cancer cell proliferation. A notable study highlighted the antiproliferative activity of structurally analogous compounds in MCF-7 human breast cancer cells, with IC50 values indicating significant potency .

Compound NameIC50 (µM)Type of CancerMechanism of Action
Compound A0.075MCF-7Microtubule disruption
Compound B0.095Hs578TApoptosis induction
This compoundTBDTBDTBD

Mechanistic Insights

The mechanism of action for similar compounds often involves disruption of microtubule formation, leading to apoptosis in cancer cells. This is achieved through interactions at the colchicine-binding site of tubulin, which is critical for maintaining cellular structure and function . The presence of the hydroxy group in this compound may enhance its ability to interfere with these processes.

Study on Antiproliferative Activity

A recent study evaluated several azetidine derivatives, including those structurally related to this compound. The results indicated that compounds with hydroxyl substitutions exhibited enhanced antiproliferative effects compared to their halogenated counterparts, highlighting the importance of functional groups in modulating biological activity .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various enzymes and receptors. Preliminary findings suggest that the compound may selectively inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders or cancer treatment.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

2-chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)9-3-2-8(5-14)10(12)4-9/h2-5,15H,6-7H2,1H3

InChI Key

DMNYWFBXSJRDIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=CC(=C(C=C2)C=O)Cl)O

Origin of Product

United States

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